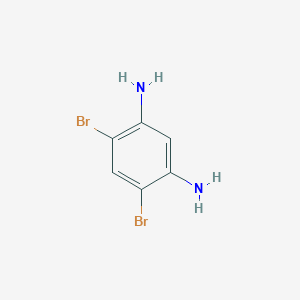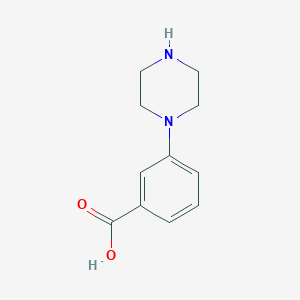
Acide 3-(pipérazin-1-yl)benzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperazin-1-YL)benzoic acid is an organic compound with the chemical formula C11H14N2O2. It consists of a benzene ring substituted with a piperazine group at the 1-position and a carboxylic acid group at the 3-position.
Applications De Recherche Scientifique
3-(Piperazin-1-YL)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
3-(Piperazin-1-YL)benzoic acid is a hybrid compound consisting of isothiazole and piperazine moieties . Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . Therefore, the primary targets of this compound are dopamine and serotonin receptors in the brain.
Mode of Action
As a dopamine and serotonin antagonist, 3-(Piperazin-1-YL)benzoic acid binds to these receptors and inhibits their activity . This prevents the reuptake of dopamine and serotonin, increasing their concentration in the synaptic cleft and enhancing neurotransmission.
Biochemical Pathways
The compound’s action on dopamine and serotonin receptors affects several biochemical pathways. These include the dopaminergic and serotonergic pathways, which play crucial roles in mood regulation, reward, and cognition. By inhibiting the reuptake of these neurotransmitters, 3-(Piperazin-1-YL)benzoic acid can potentially alleviate symptoms of disorders related to these pathways, such as depression and schizophrenia .
Pharmacokinetics
The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), and it complied with ro5 . This suggests that the compound has favorable ADME properties, including good solubility and permeability, which could enhance its bioavailability.
Result of Action
The molecular and cellular effects of 3-(Piperazin-1-YL)benzoic acid’s action are likely to be diverse, given its impact on dopamine and serotonin receptors. These effects could include changes in neuronal firing patterns, alterations in intracellular signaling pathways, and modulation of gene expression. The compound’s antibacterial activity has also been reported, with one of the derivatives showing good activity against Bacillus subtilis and Staphylococcus aureus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperazin-1-YL)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with piperazine. The reaction is carried out in a suitable solvent such as ethanol or methanol, under reflux conditions. The mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Piperazin-1-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The piperazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Comparaison Avec Des Composés Similaires
3-(Piperazin-1-YL)-1,2-benzothiazole: Similar structure with a benzothiazole ring instead of a benzene ring.
4-(Piperazin-1-YL)benzoic acid: Similar structure with the piperazine group at the 4-position instead of the 3-position.
Uniqueness: 3-(Piperazin-1-YL)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
3-piperazin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDMVTUOLYXWCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375157 |
Source


|
| Record name | 3-(PIPERAZIN-1-YL)BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446831-28-3 |
Source


|
| Record name | 3-(1-Piperazinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446831-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(PIPERAZIN-1-YL)BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

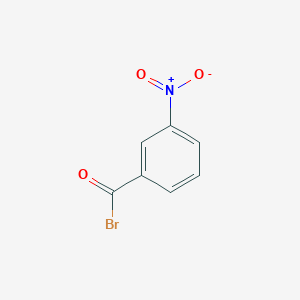


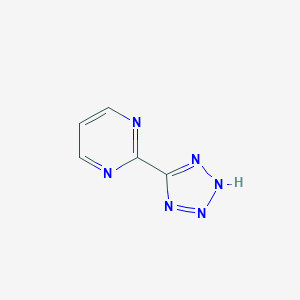


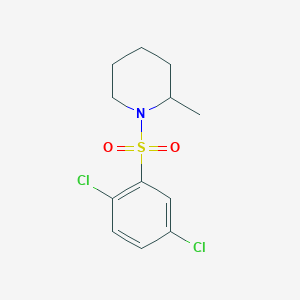

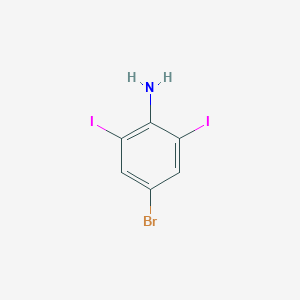
![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)
